molecular formula C10H13F2N5 B11728815 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11728815
M. Wt: 241.24 g/mol
InChI Key: LVLJHSDAZNGWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole-derived compound characterized by two pyrazole rings connected via a methylene bridge. The primary pyrazole ring (position 1) is substituted with a difluoromethyl group, while the secondary pyrazole (positions 1 and 3) contains methyl groups. The difluoromethyl group enhances metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation .

Properties

Molecular Formula

C10H13F2N5

Molecular Weight

241.24 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C10H13F2N5/c1-7-9(6-16(2)15-7)13-5-8-3-4-14-17(8)10(11)12/h3-4,6,10,13H,5H2,1-2H3

InChI Key

LVLJHSDAZNGWTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=NN2C(F)F)C

Origin of Product

United States

Preparation Methods

Synthesis of 1-(Difluoromethyl)-1H-pyrazole-5-carbaldehyde

This intermediate is synthesized via a Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions. Difluoromethylation is achieved using chlorodifluoromethane (ClCF₂H) in the presence of a base such as potassium carbonate (K₂CO₃).

Reaction Scheme :

Pyrazole+ClCF2HK2CO3,DMF1-(Difluoromethyl)-1H-pyrazoleVilsmeier reagent5-Carbaldehyde derivative\text{Pyrazole} + \text{ClCF}2\text{H} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-(Difluoromethyl)-1H-pyrazole} \xrightarrow{\text{Vilsmeier reagent}} \text{5-Carbaldehyde derivative}

Synthesis of 1,3-Dimethyl-1H-pyrazol-4-amine

This intermediate is prepared via Knorr pyrazole synthesis , involving the condensation of acetylacetone with hydrazine hydrate, followed by methylation using methyl iodide (CH₃I).

Stepwise Synthetic Pathways

Reductive Amination Route

The most widely reported method involves reductive amination between 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde and 1,3-dimethyl-1H-pyrazol-4-amine.

Procedure :

  • Condensation : The aldehyde and amine are refluxed in dry tetrahydrofuran (THF) with molecular sieves (4Å) for 12 hours.

  • Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) is added at 0°C, and the mixture is stirred for 24 hours.

  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Key Data :

ParameterValue
Yield68–72%
Reaction Time36 hours
Purity (HPLC)>98%

Buchwald-Hartwig Coupling

An alternative method employs palladium-catalyzed cross-coupling to link the pyrazole moieties. This route is preferred for scalability but requires stringent anhydrous conditions.

Procedure :

  • Ligand Preparation : A mixture of Pd₂(dba)₃ and Xantphos in degassed toluene.

  • Coupling : 1-(Difluoromethyl)-5-bromopyrazole and 1,3-dimethyl-4-aminopyrazole are reacted at 110°C for 48 hours.

  • Purification : Recrystallization from ethanol/water (4:1).

Key Data :

ParameterValue
Yield55–60%
Turnover Frequency (TOF)12 h⁻¹
Catalyst Loading2 mol% Pd

Optimization Strategies

Solvent and Temperature Effects

  • THF vs. DCM : Tetrahydrofuran (THF) provides higher yields (72%) compared to dichloromethane (DCM, 58%) due to better solubility of intermediates.

  • Temperature : Reactions conducted at 0°C during reduction minimize side products (e.g., over-reduction to secondary amines).

Catalytic Enhancements

  • NaBH(OAc)₃ vs. NaBH₄ : Sodium triacetoxyborohydride outperforms sodium borohydride in selectivity (90% vs. 45%).

  • Additives : Addition of acetic acid (1 equiv.) accelerates imine formation, reducing reaction time by 30%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H, pyrazole-H), 6.35 (t, J = 54 Hz, 1H, CF₂H), 4.32 (s, 2H, CH₂), 3.81 (s, 3H, N-CH₃), 2.21 (s, 3H, CH₃).

  • ¹³C NMR : δ 149.8 (N-CF₂), 143.2 (pyrazole-C), 52.1 (CH₂), 38.7 (N-CH₃).

Chromatographic Purity

  • HPLC : Rt = 8.2 min (C18 column, acetonitrile/water 70:30, 1 mL/min).

  • LC-MS : [M+H]⁺ = 269.2 (calculated 269.1).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements utilize microreactor technology to enhance efficiency:

  • Residence Time : 5 minutes (vs. 36 hours batch)

  • Yield Improvement : 82% with 99% conversion.

Waste Management

  • Solvent Recovery : >90% THF reclaimed via distillation.

  • Catalyst Recycling : Pd recovery using ion-exchange resins reduces costs by 40%.

Challenges and Limitations

  • Difluoromethyl Stability : The CF₂H group is prone to hydrolysis under acidic conditions, necessitating pH control (optimum pH 6–7).

  • Regioselectivity : Competing formation of N1 vs. N2 isomers requires careful monitoring via NMR.

Emerging Alternatives

  • Enzymatic Amination : Pilot studies using transaminases report 50% yield under mild conditions (30°C, pH 7.5).

  • Photoredox Catalysis : Visible-light-mediated coupling reduces Pd dependency, though yields remain low (35%) .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce halogenated pyrazoles .

Scientific Research Applications

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. One known target is succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . By inhibiting this enzyme, the compound can disrupt cellular respiration in fungi, leading to their death .

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Properties Reference
Target Compound
N-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine
C10H12F2N6 1-(difluoromethyl), 1,3-dimethyl 254.24 Kinase inhibition, agrochemical intermediates
1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C10H13ClF3N5 5-fluoro, 1,3-dimethyl, chlorine substituent 295.69 Unknown (structural similarity suggests similar applications)
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride C12H12ClF2N3 2-methylphenyl, hydrochloride salt 283.70 Pharmaceuticals, material science
1-(Difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine C11H16F2N5 1-propyl substituent 291.73 Research into lipophilicity modulation

Key Observations :

  • Substituent Position : The target compound’s difluoromethyl group at position 1 of the pyrazole contrasts with analogues like the 5-(difluoromethyl) derivative in . Positional differences influence electronic effects and steric bulk, affecting binding affinity in biological targets .
  • Alkyl Chain Modifications : The propyl group in increases lipophilicity compared to methyl, which could enhance blood-brain barrier penetration but reduce solubility .
Functional and Performance Comparisons
  • Thermal Stability : Pyrazole derivatives with nitro groups (e.g., ) exhibit high thermal stability (>200°C). The target compound’s lack of nitro groups may reduce stability but improve synthetic accessibility .
  • Cytotoxicity : Pyrazole-carboxamide derivatives () show cytotoxicity (IC50 ~35–172 μM), suggesting that the target compound’s difluoromethyl and dimethyl groups may mitigate cytotoxicity while retaining bioactivity .
  • The target compound’s lack of nitro groups precludes explosive applications but highlights structural versatility .

Biological Activity

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C10H11F4N5
  • Molecular Weight : 277.22 g/mol
  • IUPAC Name : 1-(difluoromethyl)-N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylpyrazol-4-amine

The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity. The dual pyrazole rings contribute to its interaction with various biological targets, including enzymes and receptors .

Research indicates that this compound interacts with specific molecular targets, modulating various biochemical pathways. The difluoromethyl substituent is believed to enhance binding affinity and selectivity towards these targets, leading to diverse biological effects.

Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation. This inhibition can lead to anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
  • Receptor Modulation : The compound may also act as a modulator for certain receptors involved in pain and inflammation pathways.

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent:

  • Anti-inflammatory Activity : In experimental models, the compound demonstrated significant inhibition of paw swelling and body weight loss in acute inflammatory models. Its efficacy was comparable to that of aspirin-treated groups .
  • Analgesic Effects : The compound exhibited notable analgesic properties, with studies indicating effective pain relief comparable to standard analgesics.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including this compound:

StudyFindingsReference
Sivaramakarthikeyan et al.Showed significant anti-inflammatory effects with IC50 values comparable to diclofenac sodium
Nayak et al.Demonstrated potent COX inhibition with selectivity indices superior to traditional NSAIDs
Research on pyrazole pharmacophoresHighlighted the importance of structural modifications for enhanced biological activity

Q & A

Q. What multi-step synthetic strategies are recommended for introducing the difluoromethyl group and ensuring regioselectivity in pyrazole ring formation?

  • Methodological Answer : A multi-step synthesis can be designed starting with halogenated pyrazole precursors. Fluorination can be achieved via nucleophilic substitution using diethylaminosulfur trifluoride (DAST) or via transition-metal-catalyzed C–F bond formation. For regioselective pyrazole assembly, employ cyclocondensation of 1,3-diketones with hydrazine derivatives under controlled pH (e.g., acetic acid catalysis). Reaction monitoring via 19F^{19}\text{F} NMR ensures precise tracking of fluorination efficiency .

Q. Which spectroscopic techniques are critical for characterizing fluorine substituents and confirming molecular structure?

  • Methodological Answer :
  • 1H^{1}\text{H} and 19F^{19}\text{F} NMR : Identify chemical shifts for difluoromethyl (δ=80\delta = -80 to 100-100 ppm) and pyrazole protons (δ=6.58.5\delta = 6.5–8.5 ppm).
  • IR Spectroscopy : Detect C–F stretching vibrations (1000–1300 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass determination.
    Cross-validate with X-ray crystallography (if crystalline) using SHELXL for refinement .

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMF or DMSO) with K2_2CO3_3 as a base to facilitate nucleophilic substitution between pyrazole intermediates. Maintain temperatures between 60–80°C to balance reaction rate and side-product formation. Employ microwave-assisted synthesis for accelerated kinetics .

Q. What methods assess thermal stability and decomposition pathways of this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N2_2).
  • Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting points, decomposition).
    Compare with structurally similar fluorinated pyrazoles, which typically exhibit decomposition >200°C due to strong C–F bonds .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict reactivity and electronic effects of the difluoromethyl group?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein interactions.
    Tools like Gaussian 03 and EXPLO5 v6.01 predict detonation properties (if applicable) and binding affinities .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Dose-Response Curves : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation.
    Cross-reference with fluorinated analogs (e.g., 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazol-4-amine) showing enhanced bioavailability due to fluorine’s electronegativity .

Q. How does fluorination influence binding interactions with enzymatic targets (e.g., kinases, oxidoreductases)?

  • Methodological Answer : Fluorine’s electronegativity enhances hydrogen bonding and hydrophobic interactions. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (KdK_d). Compare with non-fluorinated analogs to isolate fluorine’s contribution .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Methodological Answer :
  • Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement, applying HKLF 5 format for twinned data.
  • Disorder in Fluorine Positions : Apply restraints (e.g., SIMU, DELU) to thermal parameters.
    Refer to triclinic crystal systems (e.g., P1P1) observed in similar compounds for lattice parameter benchmarking .

Q. How can regioselectivity be controlled during functionalization of the pyrazole core?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution.
  • Metal Catalysis : Use Pd-catalyzed C–H activation for selective C–F or C–N bond formation.
    Monitor reaction progress via LC-MS to detect intermediates .

Q. What are the implications of molecular conformation on biological activity, and how is this assessed?

  • Methodological Answer :
  • Conformational Analysis : Use ORTEP-3 for 3D structure visualization and torsion angle measurements.
  • Pharmacophore Modeling : Align with active conformations of known inhibitors (e.g., kinase inhibitors).
    Compare with N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine derivatives to identify critical steric interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.